
N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1'-biphenyl)-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is a complex organic compound that features multiple aromatic rings and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Formation of Pyridine Units: Pyridine rings can be introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of amide bonds, which can be achieved through the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bonds, converting them to amines.
Substitution: Aromatic substitution reactions can occur on the biphenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for N-oxidation.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) for amide reduction.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe to study biological processes.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Polymer Science: Used in the synthesis of polymers with unique characteristics.
Mécanisme D'action
The mechanism of action of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-pyridyl)-1,2-ethanediamine: Similar structure but lacks the biphenyl units.
1,2-Bis(4-pyridyl)ethane: Similar pyridine units but lacks the amide functionality.
4,4’-Bipyridine: Contains pyridine units but lacks the ethane linkage and amide groups.
Uniqueness
“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is unique due to its combination of biphenyl, pyridine, and amide functionalities, which confer specific chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
77502-39-7 |
|---|---|
Formule moléculaire |
C38H30N4O2 |
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |
InChI |
InChI=1S/C38H30N4O2/c43-37(33-15-11-29(12-16-33)27-7-3-1-4-8-27)41-35(31-19-23-39-24-20-31)36(32-21-25-40-26-22-32)42-38(44)34-17-13-30(14-18-34)28-9-5-2-6-10-28/h1-26,35-36H,(H,41,43)(H,42,44) |
Clé InChI |
ZEVAFYIAQBHUJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(C3=CC=NC=C3)C(C4=CC=NC=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
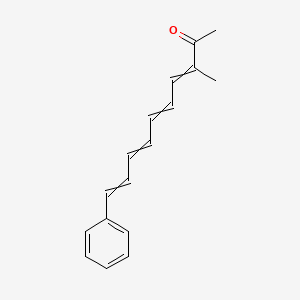

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
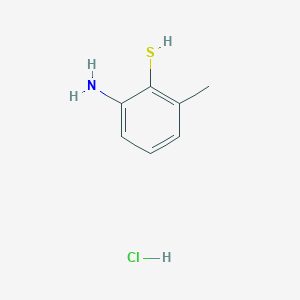
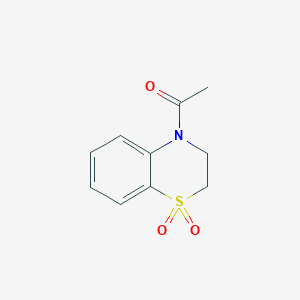
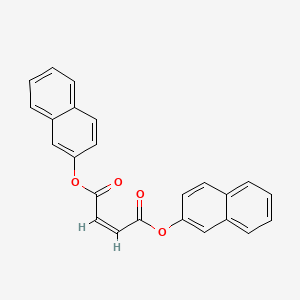
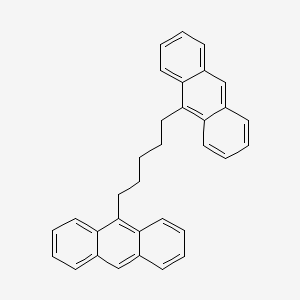



![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

